![molecular formula C25H20N6O3 B2503406 2-(4-(2-氧代吡咯烷-1-基)苄基)-8-(3-苯基-1,2,4-恶二唑-5-基)-[1,2,4]三唑并[4,3-a]吡啶-3(2H)-酮 CAS No. 1251583-31-9](/img/structure/B2503406.png)

2-(4-(2-氧代吡咯烷-1-基)苄基)-8-(3-苯基-1,2,4-恶二唑-5-基)-[1,2,4]三唑并[4,3-a]吡啶-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

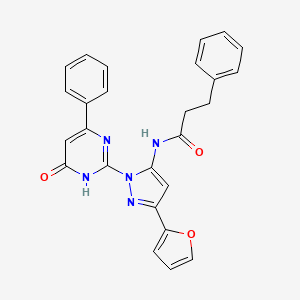

The compound "2-(4-(2-oxopyrrolidin-1-yl)benzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic systems such as pyrrolidine, oxadiazole, and triazolopyridine. These systems are known for their prevalence in compounds with significant pharmacological properties.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives can be achieved through asymmetric syntheses, as described in the first paper, where a novel chiral pyrrolidine synthon is reacted with various organometallic reagents to afford chiral 2-substituted and 2,5-disubstituted pyrrolidines . Similarly, the synthesis of oxadiazole and triazolopyridine derivatives is discussed in the second and fourth papers, where different synthetic routes are employed to obtain the desired heterocyclic systems . The fifth paper presents a TBAI/TBHP-catalyzed synthesis of triazolopyridines, which could be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various analytical techniques. For instance, the crystal structure of a chiral pyrrolidine synthon was confirmed by X-ray crystallography . In another study, the structures of novel oxadiazole derivatives were confirmed by IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

The reactivity of the pyrrolidine system with organometallic reagents suggests that the compound may also undergo similar reactions, potentially leading to a variety of substituted derivatives . The oxadiazole and triazolopyridine rings in the compound may also participate in various chemical reactions, as indicated by the synthesis of related compounds involving condensation and oxidative cleavage reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(4-(2-oxopyrrolidin-1-yl)benzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one" are not detailed in the provided papers, the properties of related compounds can be inferred. For example, the solubility, melting points, and stability of the compound may be similar to those of the pyrrolidine, oxadiazole, and triazolopyridine derivatives described in the papers .

科学研究应用

合成和表征

含 1,2,4-三唑和 1,2,4-恶二唑环的杂环化合物的合成因这些基序的生物学意义而备受关注。合成这些化合物的一种方法涉及酰肼和氨基脲与二硫化碳和硫酸的环化反应,导致形成 1,3,4-噻二唑衍生物。另一种方法包括酰亚胺与氯吡啶的反应,然后进行肼解和酯化反应,得到在 6、7 和 8 位具有恶二唑环的不同 [1,2,4]三唑并[4,3-a]吡啶衍生物。这些合成路线对于开发具有潜在生物活性的新型化合物至关重要 (El‐Sayed 等人,2008 年; Karpina 等人,2019 年)。

潜在生物活性

带有 1,2,4-三唑并[4,3-a]吡啶和 1,2,4-恶二唑骨架的化合物的生物学评估是由其有趣的生物学性质驱动的。例如,含 1,2,4-恶二唑环的新型乙酰胺的合成及其随后的生物学评估强调了这些化合物在药物化学中的重要性。合成类似物的多样性通常经过筛选以了解抗菌、抗真菌和抗原生动物活性,展示了这些杂环化合物在为新的治疗剂做出贡献方面的多功能性 (Karpina 等人,2019 年; Dürüst 等人,2012 年)。

作用机制

Target of action

The compound contains several structural motifs common in medicinal chemistry, including a pyrrolidin-2-one , a 1,2,4-triazolo[4,3-a]pyridine, and a 1,2,4-oxadiazole . These motifs are found in a wide range of bioactive compounds, suggesting that the compound could interact with a variety of biological targets.

Biochemical pathways

Without knowing the specific target, it’s hard to say which biochemical pathways might be affected. Compounds with similar structures have been found to have antiviral, anti-inflammatory, and anticancer activities , suggesting that they could affect a wide range of pathways.

Pharmacokinetics

The compound contains a pyrrolidin-2-one, which is a common motif in drugs and is known to influence ADME properties . .

Result of action

Again, without knowing the specific target, it’s hard to say what the molecular and cellular effects might be. Given the potential activities suggested by the compound’s structure, it could have a range of effects, from inhibiting viral replication to reducing inflammation or killing cancer cells .

属性

IUPAC Name |

2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N6O3/c32-21-9-5-14-29(21)19-12-10-17(11-13-19)16-31-25(33)30-15-4-8-20(23(30)27-31)24-26-22(28-34-24)18-6-2-1-3-7-18/h1-4,6-8,10-13,15H,5,9,14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGRTYKRILPODO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(=O)N4C=CC=C(C4=N3)C5=NC(=NO5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2503323.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide](/img/structure/B2503324.png)

![Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2503329.png)

![Methyl2-((2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]ethyl)thio)acetate](/img/structure/B2503331.png)

![1-Iodoimidazo[1,5-a]pyridine](/img/structure/B2503334.png)

![7-hexadecyl-1,3-dimethyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2503336.png)

![5-[1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2503340.png)